Carbonate de méthyle de 3-cis-hexényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

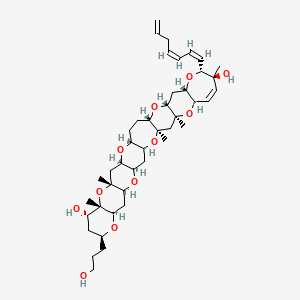

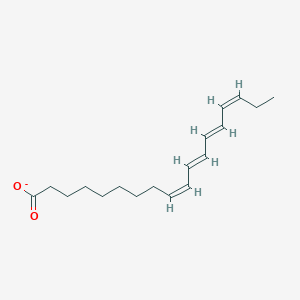

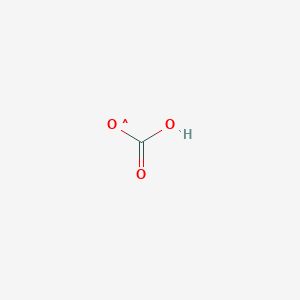

(Z)-hex-3-en-1-yl methyl carbonate is a carbonate ester that is dimethyl carbonate in which one of the methyl groups has been replaced by a (Z)-hex-3-en-1-yl group. It has a floral scent and is used in the production of fruit or vegetable-like flavour additives. It has a role as a flavouring agent. It is a carbonate ester and an olefinic compound. It derives from a (Z)-hex-3-en-1-ol.

Applications De Recherche Scientifique

Agent aromatisant

Ce composé trouve également sa place comme agent aromatisant dans l'industrie alimentaire. Il confère un goût fruité et floral à divers produits alimentaires. Sa sécurité en tant qu'ingrédient aromatisant est reconnue par l'Organisation internationale de l'industrie des arômes (IOFI), garantissant qu'il répond aux normes nécessaires pour la consommation .

Produits cosmétiques

En cosmétique, le carbonate de méthyle de 3-cis-hexényle est utilisé pour ses propriétés aromatiques. Il est ajouté aux lotions, crèmes et autres articles de soins personnels pour apporter une senteur rafraîchissante. Le composé respecte les directives du règlement de l'Union européenne 1223/2009, qui concerne la sécurité et la conformité des produits cosmétiques .

Études d'impact environnemental

L'impact environnemental du composé est étudié pour garantir des niveaux d'exposition sûrs et pour évaluer sa biodégradabilité. Le Environmental Working Group fournit des données sur le niveau de préoccupation relatif posé par l'exposition à ce composé par rapport à d'autres substances .

Recherche sur les méthodes de synthèse

La recherche scientifique se poursuit pour développer des méthodes plus durables et efficaces pour synthétiser le This compound. Cela comprend l'utilisation de matières renouvelables pour préserver les ressources naturelles et l'exploration de nouvelles voies chimiques pour sa production .

Évaluations de la sécurité et de la toxicologie

Les évaluations de la sécurité, telles que celles réalisées par le Research Institute for Fragrance Materials (RIFM), sont cruciales pour déterminer l'utilisation sûre du This compound dans divers produits. Ces études consistent à évaluer les effets potentiels du composé sur la santé humaine et l'environnement .

Mécanisme D'action

Target of Action

It’s widely used in the flavor and fragrance industry . It’s known for its green type odor and flavor , suggesting that its primary targets could be olfactory receptors.

Mode of Action

Given its use in the fragrance industry, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a green, floral, and waxy scent .

Biochemical Pathways

In the context of olfaction, the compound would likely be involved in the activation of signal transduction pathways in olfactory sensory neurons, leading to the perception of its characteristic scent .

Result of Action

The primary result of 3-cis-Hexenyl Methyl Carbonate’s action is the elicitation of a green, floral, and waxy scent . This is achieved through its interaction with olfactory receptors and the subsequent activation of sensory neurons.

Propriétés

Numéro CAS |

67633-96-9 |

|---|---|

Formule moléculaire |

C8H14O3 |

Poids moléculaire |

158.19 g/mol |

Nom IUPAC |

hex-3-enyl methyl carbonate |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-6-7-11-8(9)10-2/h4-5H,3,6-7H2,1-2H3 |

Clé InChI |

BLOXMGXSDAAJGX-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)OC |

SMILES isomérique |

CC/C=C\CCOC(=O)OC |

SMILES canonique |

CCC=CCCOC(=O)OC |

Key on ui other cas no. |

67633-96-9 |

Origine du produit |

United States |

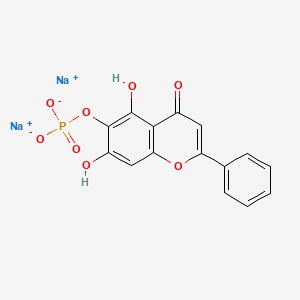

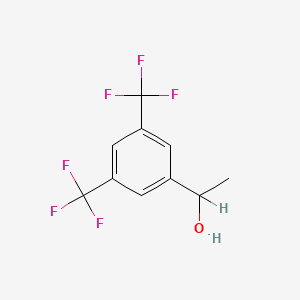

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

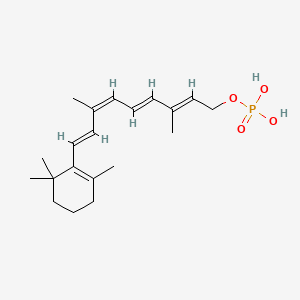

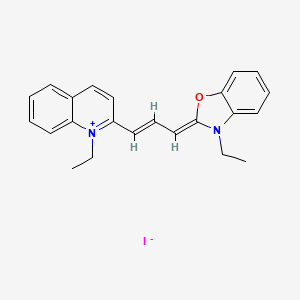

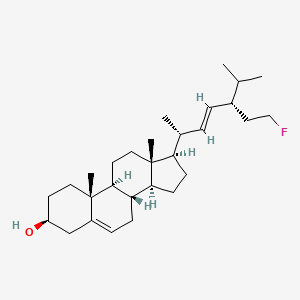

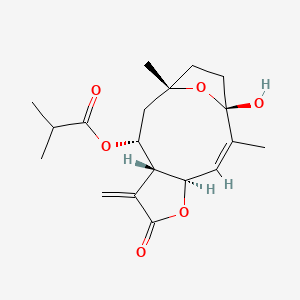

Feasible Synthetic Routes

Q1: What is the purpose of the research paper on (3Z)-Hex-3-en-1-yl methyl carbonate?

A1: The research paper focuses on assessing the safety of (3Z)-Hex-3-en-1-yl methyl carbonate, also known as CIS-3-HEXENYL METHYL CARBONATE, for its use as a fragrance ingredient. [] This likely involves evaluating its potential toxicity, allergenicity, and other safety-related aspects.

Q2: Where can I find more detailed information on the safety assessment of (3Z)-Hex-3-en-1-yl methyl carbonate?

A2: The abstract itself does not provide detailed results or data from the safety assessment. To access the full findings, you would need to acquire the complete research paper from the publisher. You can find the paper on Semantic Scholar using the provided URL. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[11C]MeNER](/img/structure/B1232461.png)

![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)

![[(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1232474.png)